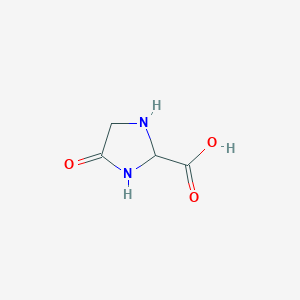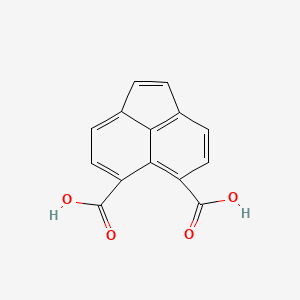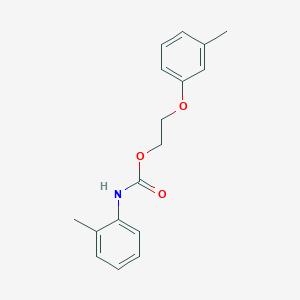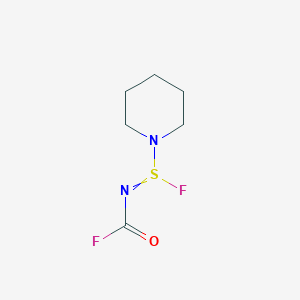![molecular formula C9H14O B14513979 1-{[(Prop-2-en-1-yl)oxy]methyl}cyclopent-1-ene CAS No. 63163-53-1](/img/structure/B14513979.png)
1-{[(Prop-2-en-1-yl)oxy]methyl}cyclopent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(Prop-2-en-1-yl)oxy]methyl}cyclopent-1-ene is an organic compound characterized by a cyclopentene ring substituted with a prop-2-en-1-yloxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(Prop-2-en-1-yl)oxy]methyl}cyclopent-1-ene typically involves the reaction of cyclopentene with prop-2-en-1-ol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common catalysts used in this reaction include acids or bases that facilitate the formation of the ether linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-{[(Prop-2-en-1-yl)oxy]methyl}cyclopent-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols.
Reduction: Reduction reactions can convert the double bond in the prop-2-en-1-yloxy group to a single bond, forming saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides or alcohols, while reduction can produce saturated ethers .
Scientific Research Applications
1-{[(Prop-2-en-1-yl)oxy]methyl}cyclopent-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[(Prop-2-en-1-yl)oxy]methyl}cyclopent-1-ene involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, such as in medicinal chemistry or biological research .
Comparison with Similar Compounds
- 2-methyl-4-oxo-3-(prop-2-ynyl)cyclopent-2-en-1-yl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate
- 2-methyl-5-(prop-1en-2yl)cyclohex-2-en-1-one
- 2-Propen-1-ol, 2-methyl-
Comparison: 1-{[(Prop-2-en-1-yl)oxy]methyl}cyclopent-1-ene is unique due to its specific structural features, such as the cyclopentene ring and the prop-2-en-1-yloxy methyl groupFor instance, the presence of the cyclopentene ring can influence the compound’s stability and reactivity in different chemical environments .
Properties
CAS No. |
63163-53-1 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
1-(prop-2-enoxymethyl)cyclopentene |
InChI |
InChI=1S/C9H14O/c1-2-7-10-8-9-5-3-4-6-9/h2,5H,1,3-4,6-8H2 |
InChI Key |
DTEUDPOEVRNICI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC1=CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-4-phenyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one](/img/structure/B14513906.png)




![2,5,6,11-Tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium iodide](/img/structure/B14513930.png)
![[2-({[1-(1H-Indol-3-yl)propan-2-yl]amino}methyl)phenyl]methanol](/img/structure/B14513935.png)
![1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylpent-4-en-1-iminium bromide](/img/structure/B14513948.png)



![8-Hydroxy-2-[(2-hydroxyethyl)amino]naphthalene-1,4-dione](/img/structure/B14513970.png)
![1-[(Methylsulfanyl)methyl]-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile](/img/structure/B14513978.png)
